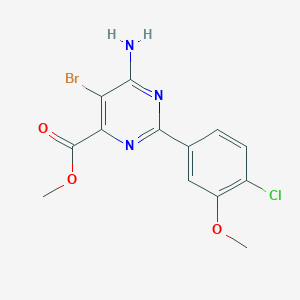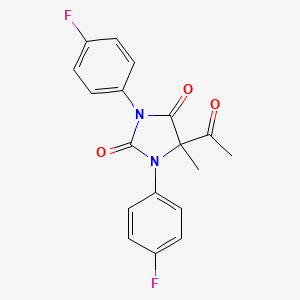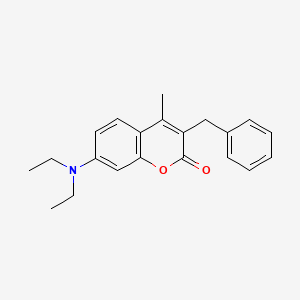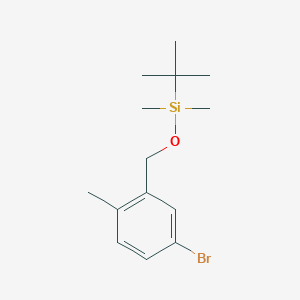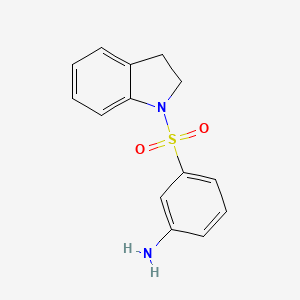
2-(3,4-dichlorophenoxy)-N-pyridin-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenoxy)-N-pyridin-3-ylacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenoxy group and a pyridinylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenoxy)-N-pyridin-3-ylacetamide typically involves the reaction of 3,4-dichlorophenol with pyridine-3-ylacetamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenoxy)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenoxy)-N-pyridin-3-ylacetamide has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on plant growth and stress tolerance.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its antiviral and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenoxy)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may modulate enzyme activity or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-(3,4-Dichlorophenoxy)-N-pyridin-3-ylacetamide can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenoxy) triethylamine: Known for its role in plant growth regulation and stress tolerance.
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile: Investigated for its antiviral activity and mechanism of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other related compounds.
Propriétés
Numéro CAS |
21897-04-1 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O2 |
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-11-4-3-10(6-12(11)15)19-8-13(18)17-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |
Clé InChI |
ZYTVLXHIWUTYJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


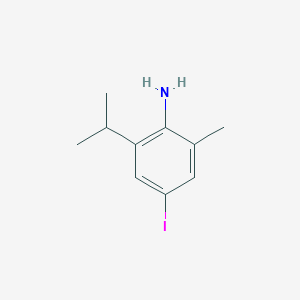
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
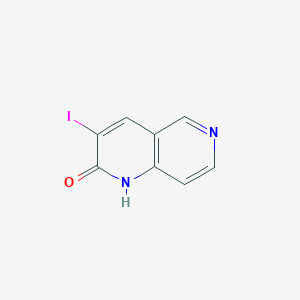
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
